![molecular formula C14H22INOSi B14302115 1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide CAS No. 113345-58-7](/img/structure/B14302115.png)
1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide is a complex organic compound that features a pyridinium ion linked to a cyclohexene ring substituted with a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide typically involves the reaction of 1-(trimethylsiloxy)cyclohexene with pyridine in the presence of an iodinating agent. The reaction conditions often include:
Solvent: Anhydrous conditions are preferred to prevent hydrolysis of the trimethylsilyl group.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as dibutyltin bis(triflate) can be used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide undergoes several types of chemical reactions:
Substitution Reactions: The iodide ion can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the pyridinium ion.
Addition Reactions: The cyclohexene ring can undergo Michael addition reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Nucleophiles: Various nucleophiles such as halides, cyanides, and amines can react with the iodide ion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield different halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its pyridinium ion.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ion can act as an electron acceptor, facilitating redox reactions and binding to specific sites on proteins. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, aiding in its interaction with hydrophobic environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Trimethylsiloxy)cyclohexene: This compound is structurally similar but lacks the pyridinium ion, making it less versatile in biological applications.
Cyclohexanone enol trimethylsilyl ether: Another related compound, primarily used in organic synthesis.
Uniqueness
1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide is unique due to the presence of both the trimethylsilyl group and the pyridinium ion. This combination allows for a wide range of chemical reactions and applications, particularly in fields requiring specific molecular interactions.
Eigenschaften
CAS-Nummer |
113345-58-7 |
|---|---|
Molekularformel |
C14H22INOSi |
Molekulargewicht |
375.32 g/mol |
IUPAC-Name |
trimethyl-(3-pyridin-1-ium-1-ylcyclohexen-1-yl)oxysilane;iodide |
InChI |
InChI=1S/C14H22NOSi.HI/c1-17(2,3)16-14-9-7-8-13(12-14)15-10-5-4-6-11-15;/h4-6,10-13H,7-9H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XDPAHQZYESFHPK-UHFFFAOYSA-M |
Kanonische SMILES |
C[Si](C)(C)OC1=CC(CCC1)[N+]2=CC=CC=C2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Dimethyl-4-[4-(pyren-1-YL)butyl]aniline](/img/structure/B14302044.png)
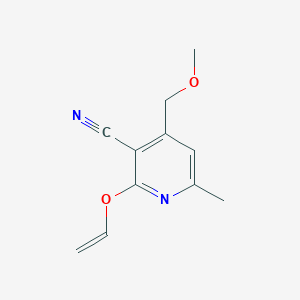
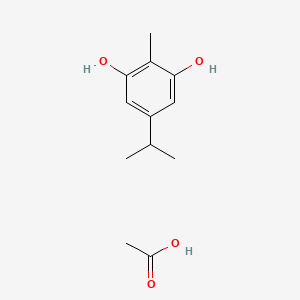


![2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol](/img/structure/B14302092.png)
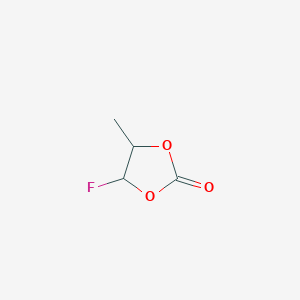
![N~1~-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine](/img/structure/B14302103.png)
![2,2'-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol)](/img/structure/B14302105.png)

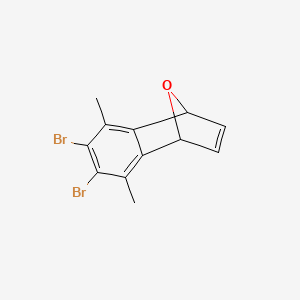
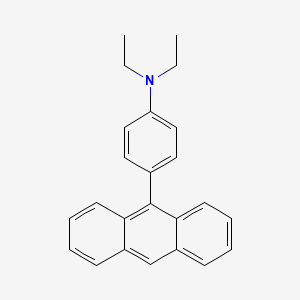
![N,N'-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14302132.png)
